molecular formula C7H13N3O2 B14810644 3-Pyrrolidinepropanamide, alpha-amino-2-oxo-, (alphaS,3S)- CAS No. 2628280-47-5

3-Pyrrolidinepropanamide, alpha-amino-2-oxo-, (alphaS,3S)-

Cat. No.: B14810644
CAS No.: 2628280-47-5
M. Wt: 171.20 g/mol
InChI Key: GZXSWPJYQCXXED-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrrolidinepropanamide, alpha-amino-2-oxo-, (alphaS,3S)- is an organic compound with the molecular formula C7H14ClN3O2. It is a derivative of pyrrolidine and is often used as a reagent in the preparation of various heterocycles, including oxopyrrolidines and oxopiperidines. These heterocycles are potential inhibitors of cysteine proteases, which are enzymes involved in the treatment of medical diseases and viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinepropanamide, alpha-amino-2-oxo-, (alphaS,3S)- typically involves multiple steps. One common method is the reaction of pyrrolidine acid with an amino ketone, followed by treatment with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions often require controlled temperatures and the use of polar solvents to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to achieve high purity levels. The compound is then packaged and stored under conditions that prevent degradation.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinepropanamide, alpha-amino-2-oxo-, (alphaS,3S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxopyrrolidine derivatives, while reduction can produce different amide or amine compounds.

Scientific Research Applications

3-Pyrrolidinepropanamide, alpha-amino-2-oxo-, (alphaS,3S)- has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of various heterocycles, which are important in developing new chemical entities.

    Biology: The compound is studied for its potential as an inhibitor of cysteine proteases, enzymes that play a role in various biological processes.

    Medicine: It is explored for its therapeutic potential in treating diseases and viral infections by inhibiting specific enzymes.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinepropanamide, alpha-amino-2-oxo-, (alphaS,3S)- involves its interaction with cysteine proteases. The compound binds to the active site of these enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, making it a potential therapeutic agent for treating diseases and infections .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-2- (Boc-amino)-3- [ (S)-2-oxo-3-pyrrolidinyl]propanoate
  • Nirmatrelvir Impurity 8
  • Nirmatrelvir Impurity 9
  • Nirmatrelvir Impurity 6
  • (1R,2S,5S)-3- ( (S)-3,3-dimethyl-2- (2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo [3.1.0]hexane-2-carboxylic acid
  • 3-Pyrrolidinepropanoic acid, alpha- [ [ (1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, (alphaS,3S)-
  • Nirmatrelvir Impurity 10
  • Nirmatrelvir Impurity 7
  • Nirmatrelvir Impurity 4

Uniqueness

3-Pyrrolidinepropanamide, alpha-amino-2-oxo-, (alphaS,3S)- is unique due to its specific configuration and functional groups, which make it a valuable reagent in synthesizing various heterocycles. Its ability to inhibit cysteine proteases also sets it apart from other similar compounds, highlighting its potential in therapeutic applications.

Properties

CAS No.

2628280-47-5

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanamide

InChI

InChI=1S/C7H13N3O2/c8-5(6(9)11)3-4-1-2-10-7(4)12/h4-5H,1-3,8H2,(H2,9,11)(H,10,12)/t4-,5-/m0/s1

InChI Key

GZXSWPJYQCXXED-WHFBIAKZSA-N

Isomeric SMILES

C1CNC(=O)[C@@H]1C[C@@H](C(=O)N)N

Canonical SMILES

C1CNC(=O)C1CC(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.